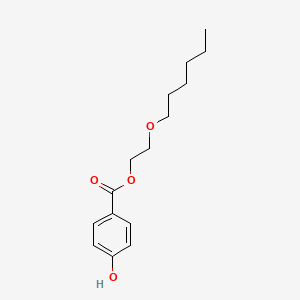
1,2-Bis(dichloromethylsilyl)dichloroethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2-Dichloroethene-1,2-diyl)bis[(dichloromethyl)silane] is a chemical compound that features a unique structure with two dichloromethylsilane groups attached to a 1,2-dichloroethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-Dichloroethene-1,2-diyl)bis[(dichloromethyl)silane] typically involves the reaction of 1,2-dichloroethene with dichloromethylsilane in the presence of a catalyst. One common method is the CuCl-catalyzed olefination of the corresponding Schiff bases with carbon tetrachloride (CCl4) in the presence of tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(1,2-Dichloroethene-1,2-diyl)bis[(dichloromethyl)silane] can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organosilicon compounds, while oxidation and reduction can lead to different derivatives of the original compound.
Scientific Research Applications
(1,2-Dichloroethene-1,2-diyl)bis[(dichloromethyl)silane] has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of (1,2-Dichloroethene-1,2-diyl)bis[(dichloromethyl)silane] involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: A related compound with similar chemical properties but different applications.
1,2-Dichloroethylene: Another related compound used in different industrial applications.
Uniqueness
(1,2-Dichloroethene-1,2-diyl)bis[(dichloromethyl)silane] is unique due to its dual dichloromethylsilane groups, which provide distinct reactivity and potential for diverse applications compared to its similar compounds.
Properties
Molecular Formula |
C4H2Cl6Si2 |
|---|---|
Molecular Weight |
318.9 g/mol |
InChI |
InChI=1S/C4H2Cl6Si2/c5-1(11-3(7)8)2(6)12-4(9)10/h3-4H |
InChI Key |
LKSULCBHUOKOHT-UHFFFAOYSA-N |
Canonical SMILES |
C([Si]C(=C([Si]C(Cl)Cl)Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


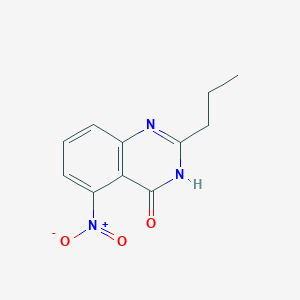
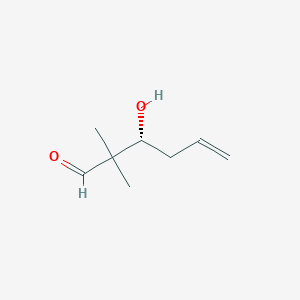
![2(1H)-Quinolinone, 3-[bis(acetyloxy)methyl]-1-hexyl-4-methoxy-](/img/structure/B12542409.png)
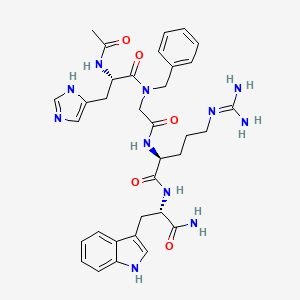
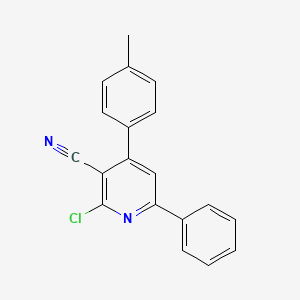
![6-(4-Nitrophenyl)-6,7-dihydro-2H-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B12542419.png)
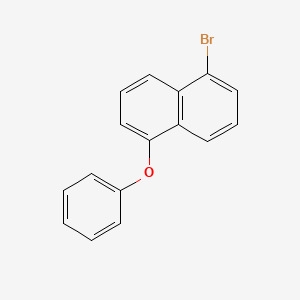
![Pyrazinamine, 5-[4-(methylthio)phenyl]-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12542428.png)
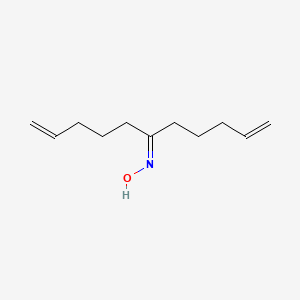
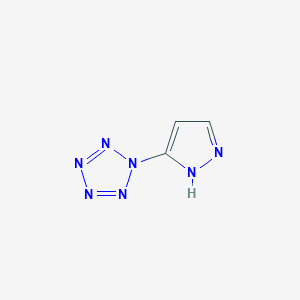
![Acetic acid, [[tris(1-methylethyl)silyl]oxy]-, methyl ester](/img/structure/B12542455.png)
![4-{[(2S)-Butan-2-yl]amino}-2-(trifluoromethyl)benzonitrile](/img/structure/B12542466.png)

